molecular formula C12H24N2O4 B8637397 Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetate

Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetate

Cat. No.: B8637397
M. Wt: 260.33 g/mol
InChI Key: OHUCEWBLAUCJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetate is a compound used in various chemical and biological applications. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetate typically involves the reaction of ethyl glycinate with tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and cost-effective routes. One such method includes the direct coupling of nucleobase thymine with the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate, which is prepared from the reaction of Ethyl N-[(2-Boc-amino)-ethyl]glycinate with chloroacetyl chloride .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce the corresponding amines .

Scientific Research Applications

Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetate involves its ability to act as a protecting group for amines. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetate is unique due to its specific structure, which allows it to be used in the synthesis of peptide nucleic acids and other specialized applications. Its ability to protect amine groups while being easily removable under acidic conditions makes it highly valuable in organic synthesis .

Properties

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetate

InChI

InChI=1S/C12H24N2O4/c1-6-17-10(15)9-14(5)8-7-13-11(16)18-12(2,3)4/h6-9H2,1-5H3,(H,13,16)

InChI Key

OHUCEWBLAUCJLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C)CCNC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl bromoacetate (1.27 ml, 11.48 mmol) was added to a mixture of tert-butyl(2-(methylamino)ethyl)carbamate (2.0 g, 11.48 mmol), triethylamine (4.81 ml) and THF (24 ml) at 0° C. After stirring 24 h at room temperature the reaction mixture was partitioned between saturated aqueous NaHCO3 and DCM, extracted 2× with DCM, the organic layers dried over Na2SO4 and evaporated to give the title compound as a clear pale-yellow oil. 1H NMR (400 MHz, CDCl3) δ 5.20 (s, br, 1H), 4.18 (q, 2H), 3.24 (s, 2H), 3.22-3.16 (m, 2H), 2.65-2.61 (m, 2H), 2.38 (s, 3H), 1.42 (s, 9H), 1.24 (t, 3H).
Quantity
1.27 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.81 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One

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